molecular formula C13H14N2S B14604754 [(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile CAS No. 61021-57-6

[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile

Cat. No.: B14604754
CAS No.: 61021-57-6
M. Wt: 230.33 g/mol
InChI Key: NFCGTQNKWAHMCJ-UHFFFAOYSA-N
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Description

[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile is a nitrile-functionalized indole derivative characterized by a propyl group at the indole nitrogen (N1) and a sulfanyl (thioether) group at the C3 position linked to an acetonitrile moiety. Indole derivatives are well-documented in medicinal chemistry for their diverse biological activities, including enzyme inhibition, antimicrobial, and anticancer effects . The sulfanyl group in this compound may enhance interactions with biological targets through hydrophobic or thiol-mediated mechanisms, while the electron-withdrawing nitrile group could influence reactivity or metabolic stability.

Properties

CAS No.

61021-57-6

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

2-(1-propylindol-3-yl)sulfanylacetonitrile

InChI

InChI=1S/C13H14N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h3-6,10H,2,8-9H2,1H3

InChI Key

NFCGTQNKWAHMCJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile typically involves the nucleophilic substitution reaction of indole derivatives. One common method includes the reaction of 1-propyl-1H-indole-3-thiol with acetonitrile in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfide (-S-) moiety undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or potassium permanganate (KMnO₄) .

  • Conditions : Mild oxidation (0–25°C) in polar solvents (e.g., dichloromethane, methanol).

  • Products :

    • Sulfoxide: [(1-Propyl-1H-indol-3-yl)sulfinyl]acetonitrile

    • Sulfone: [(1-Propyl-1H-indol-3-yl)sulfonyl]acetonitrile

Mechanism : Electrophilic oxygen transfer from the oxidizing agent to the sulfur atom, proceeding via a three-membered cyclic transition state .

Nucleophilic Substitution at Sulfur

The sulfanyl group acts as a leaving group in nucleophilic displacement reactions.

  • Reagents : Amines (e.g., NH₃, RNH₂), alkoxides (RO⁻), or thiols (RSH) .

  • Conditions : Base-mediated (K₂CO₃, Ag₂CO₃) in aprotic solvents (DMF, DMSO) at 25–80°C.

  • Example :

     1 Propyl 1H indol 3 yl sulfanyl acetonitrile+RNH2RNH CH2CN +1 Propyl 1H indole 3 thiol\text{ 1 Propyl 1H indol 3 yl sulfanyl acetonitrile}+\text{RNH}_2\rightarrow \text{RNH CH}_2\text{CN }+\text{1 Propyl 1H indole 3 thiol}

Selectivity : Steric hindrance from the indole’s 1-propyl group slows substitution compared to less hindered analogs.

Cyclization Reactions

The nitrile group participates in cyclization to form heterocycles.

  • Reagents : Acid catalysts (H₂SO₄, PPA) or bases (NaH) .

  • Conditions : Heating (80–120°C) or microwave irradiation .

  • Products :

    Reagent Product
    H₂SO₄ (conc.)Thiazolo[3,2-a]indole derivatives
    NaH, DMF2-Aminoindole-fused pyridines

Mechanism : Acid-mediated protonation of the nitrile initiates intramolecular attack by the indole’s nitrogen or sulfur, forming five- or six-membered rings .

Reductive Transformations

The nitrile group is reduced to amines or aldehydes.

  • Reagents : Lithium aluminum hydride (LiAlH₄), DIBAL-H, or catalytic hydrogenation (H₂/Pd) .

  • Conditions : Anhydrous THF or Et₂O at 0–25°C for LiAlH₄; room temperature for H₂/Pd.

  • Products :

    • Primary amine: [(1-Propyl-1H-indol-3-yl)sulfanyl]ethylamine

    • Aldehyde: [(1-Propyl-1H-indol-3-yl)sulfanyl]acetaldehyde

Selectivity : LiAlH₄ fully reduces nitriles to amines, while DIBAL-H stops at the aldehyde stage.

Electrophilic Substitution on Indole

The indole ring undergoes electrophilic substitution at the 2-, 4-, or 6-positions.

  • Reagents : HNO₃, Br₂, or acyl chlorides .

  • Conditions : Acidic (H₂SO₄) or Lewis acid (FeCl₃) catalysis at 0–25°C.

  • Example :

    Bromination  1 Propyl 1H indol 3 yl sulfanyl acetonitrile+Br25 Bromo derivative\text{Bromination }\text{ 1 Propyl 1H indol 3 yl sulfanyl acetonitrile}+\text{Br}_2\rightarrow \text{5 Bromo derivative}

Regioselectivity : Electron-donating substituents (e.g., -S-) direct electrophiles to the indole’s 2- and 4-positions .

Scientific Research Applications

[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include signal transduction and metabolic processes.

Comparison with Similar Compounds

Data Tables

Table 1: Enzyme Inhibitory Activity of Indole-Sulfanyl Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
8q (Oxadiazole-acetamide) α-Glucosidase 49.71 ± 0.19
8g (Oxadiazole-acetamide) BChE 31.62 ± 0.16
CSAB derivatives HeLa Cell Viability 10–100

Table 2: Structural and Functional Comparisons

Compound Key Functional Groups Molecular Weight Bioactivity Highlights
This compound Indole, sulfanyl, nitrile ~246.3* Theoretical: Enzyme inhibition, cytostatic
2-(1H-Indol-3-ylcarbonyl)acetonitrile Indole, carbonyl, nitrile ~198.2 Structural data only
[(1-Methylimidazol-2-yl)sulfanyl]acetic acid Imidazole, sulfanyl, carboxylic acid 172.20 Not reported

*Calculated based on formula C₁₂H₁₄N₂S.

Biological Activity

[(1-Propyl-1H-indol-3-yl)sulfanyl]acetonitrile is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, focusing on its antibacterial and antimalarial activities.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with sulfanyl acetonitrile under various catalytic conditions. The yield and purity of the synthesized compound can vary based on the methods employed.

Antibacterial Activity

Research has indicated that derivatives of indole compounds exhibit significant antibacterial properties. For instance, studies have shown that certain indole-based compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of DNA synthesis and the disruption of cellular processes.

Table 1: Antibacterial Activity of Indole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Other Indole Derivative APseudomonas aeruginosa16 µg/mL

The antibacterial activity was assessed using standard agar diffusion methods, with results indicating that this compound has a notable inhibitory effect on pathogenic strains, particularly in vitro against Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

In addition to its antibacterial properties, this compound has been evaluated for antimalarial activity. Studies have shown that indole derivatives can be effective against chloroquine-resistant strains of Plasmodium falciparum.

Table 2: Antimalarial Activity Against Chloroquine-resistant Strains

Compound NameStrainIC50 (nM)
This compoundPlasmodium falciparum K150 nM
Other Indole Derivative BPlasmodium falciparum 3D720 nM

The results indicate that this compound exhibits significant activity against resistant strains, with an IC50 value comparable to existing antimalarial drugs .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the compound may interfere with key metabolic pathways in bacteria and parasites, leading to cell death. The compound's structure suggests potential interactions with cellular targets involved in DNA replication and protein synthesis.

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in treating infections caused by resistant pathogens. For example, a study involving a series of indole-based compounds showed promising results in reducing bacterial load in infected animal models. These findings support the potential use of this compound as a lead compound for further development into therapeutic agents .

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